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Compound of Interest

Compound Name: GSK 625433

cat. No.: B1672395

An In-Depth Technical Guide to the Discovery and Development of GSK2982772: A First-in-
Class RIPK1 Inhibitor

Introduction

GSK2982772 is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein
Kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.[1][2][3] Developed by
GlaxoSmithKline (GSK), this first-in-class clinical candidate has been investigated for the
treatment of various immune-mediated inflammatory diseases, including psoriasis, rheumatoid
arthritis, and ulcerative colitis.[1][2][4] This technical guide provides a comprehensive overview
of the discovery, mechanism of action, and clinical development of GSK2982772, intended for
researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

GSK2982772 was identified through the lead optimization of a benzoxazepinone hit, GSK'481,
which was discovered from a DNA-encoded library screen.[2] The initial hit demonstrated high
potency for RIPK1 and excellent kinase selectivity but possessed suboptimal physicochemical
properties, including high lipophilicity and low aqueous solubility.[2]

The lead optimization process focused on improving these parameters to achieve a
developable candidate with favorable oral exposure. This effort led to the identification of
GSK2982772, with a significantly improved profile.[2] Key improvements included a two-log
reduction in lipophilicity (log D) and a seven-fold increase in oral exposure in rats compared to
the initial hit.[2]
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Table 1: Comparison of Preclinical Compound Properties

Rat Oral
FaSSIF
RIPK1 ADP- U937 . Exposure
. Crystalline
Compound Glo IC50 Necroptosis log D . (AUC,
Solubility
(nM) IC50 (nM) ng.h/mL at
(ng/mL)
2 mglkg)
GSK'481
_ 1.1 13 5.9 30 110
(Lead Hit)
GSK2982772 0.6 6.3 3.9 230 770

Data sourced from Harris et al., 2017.[2]

Mechanism of Action

GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1
kinase domain.[5][6][7] This binding prevents the kinase activity of RIPK1, which is essential for
the initiation of the necroptosis pathway and the production of pro-inflammatory cytokines.[3][7]
By inhibiting RIPK1 kinase activity, GSK2982772 effectively blocks TNF-dependent cellular
responses, such as necroptotic cell death and inflammation.[1][2]

The specificity of GSK2982772 for RIPK1 is a crucial aspect of its design. RIPK1 also functions
as a scaffold protein in signaling pathways that promote cell survival, such as the NF-kB
pathway.[3][8] GSK2982772's targeted inhibition of the kinase domain allows it to suppress
necroptosis and inflammation without interfering with the essential scaffolding functions of
RIPK1.[3]

Signaling Pathway
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Caption: TNF-a signaling pathway leading to survival, apoptosis, or necroptosis, with the point
of inhibition by GSK2982772.

Preclinical and Clinical Development
Preclinical Evaluation

GSK2982772 demonstrated potent and selective inhibition of RIPK1 in a variety of preclinical
models. It effectively blocked TNF-induced necroptosis in human U937 cells and reduced the
spontaneous production of inflammatory cytokines in human ulcerative colitis explants.[1][2]
The compound exhibited favorable pharmacokinetic properties in preclinical species, leading to
its selection for clinical development.[2]

Table 2: In Vitro and Cellular Activity of GSK2982772

Assay Species IC50 (nM)
RIPK1 ADP-Glo Human 16[5]
RIPK1 ADP-Glo Monkey 20[5]
U937 Necroptosis Human 6.3[2]

Clinical Trials

GSK2982772 was the first RIPK1 inhibitor to enter clinical trials.[2] Phase | studies in healthy
male volunteers demonstrated that single and repeat oral doses of GSK2982772 were safe
and well-tolerated.[6][9] The pharmacokinetics were approximately linear, and there was no
evidence of drug accumulation with repeat dosing.[6][9] High levels of RIPK1 target
engagement (>90%) were achieved with 60 mg and 120 mg twice-daily dosing.[6][9]

Phase Ila studies were conducted in patients with psoriasis, rheumatoid arthritis, and ulcerative
colitis.[1][4] In a study on patients with active ulcerative colitis, GSK2982772 was generally
well-tolerated but did not show significant differences in efficacy compared to placebo.[10][11]
Similarly, a study in patients with chronic plaque psoriasis did not demonstrate a significant
clinical benefit.[12] These findings led to the discontinuation of clinical development for these
indications.[11]
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Table 3: Summary of Key Clinical Trial Findings

Indication Phase Key Findings Outcome
Safe and well-
tolerated; linear Supported
Healthy Volunteers I pharmacokinetics; progression to Phase
high target Il.
engagement.[6][9]
Generally well-
tolerated; no Development for this
Ulcerative Colitis lla significant efficacy indication
difference from discontinued.[11]
placebo.[10]
Well-tolerated; no )
o o Development for this
o significant clinical o
Plaque Psoriasis Ila ) indication
benefit compared to ) )
discontinued.[11]
placebo.[12]
No publicly available i
) Development for this
] - detailed results, but o
Rheumatoid Arthritis lla indication

development was

discontinued.[11]

discontinued.[11]

Experimental Protocols
RIPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which
is inversely proportional to the inhibitory activity of the compound.

e Reaction Setup: A reaction mixture is prepared containing RIPK1 enzyme, ATP, and the
appropriate substrate in a buffer solution.

e Compound Addition: GSK2982772 or a control compound is added to the reaction mixture at
various concentrations.
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 Incubation: The reaction is incubated at room temperature to allow the kinase reaction to
proceed.

o ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase
reaction and deplete the remaining ATP.

e Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP
to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction,
which produces a luminescent signal.

» Signal Detection: The luminescence is measured using a plate-reading luminometer. The
IC50 value is calculated from the dose-response curve.

Cellular Necroptosis Assay (U937 Cells)

This cell-based assay measures the ability of a compound to protect cells from induced
necroptosis.

e Cell Culture: Human monocytic U937 cells are cultured in appropriate media.
o Cell Plating: Cells are seeded into 96-well plates.

e Compound Treatment: Cells are pre-incubated with various concentrations of GSK2982772
or a control compound.

e Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of
TNF-a and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to
block apoptosis and drive the cells towards necroptosis.

 Incubation: The plates are incubated for a sufficient period to allow for cell death to occur.

 Viability Measurement: Cell viability is assessed using a commercially available assay, such
as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

o Data Analysis: The IC50 value is determined by plotting the percentage of cell viability
against the compound concentration.
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Experimental Workflow Diagram

Cellular Assay

Treat with » | Induce Necroptosis »| Incubate » | Measure Cell
| Gsk2982772 | (TNFa + z-VAD-fmk) = = viability

Plate U937 Cells

Biochemical Assay

Prepare RIPK1 —

_Glo™ ]
Reaction Mix »| Add GSK2982772 »| Incubate »-| Add ADP-Glo Add Kinase o Measure

Reagent Detection Reagent ™| Luminescence

\

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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